2-(Pentafluorothio)benzoic acid

Physical Organic Chemistry Medicinal Chemistry Property Modulation

2-(Pentafluorothio)benzoic acid (CAS 1240256-93-2) is the ortho-SF5 benzoic acid building block with σp ~0.68 — 26% stronger electron-withdrawing than CF3. Ortho-SF5 imparts steric hindrance absent in meta/para isomers, altering coupling reactivity and target engagement. Steric volume: 13% > CF3, 15% < t-Bu. Direct substitution with CF3 or alternative SF5 isomers is chemically non-viable. Ideal for novel NSAIDs, ion channel modulators, and crop protection agents. Low-yield ortho-SF5 synthesis makes supply critical — order now.

Molecular Formula C7H5F5O2S
Molecular Weight 248.17 g/mol
Cat. No. B12852655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pentafluorothio)benzoic acid
Molecular FormulaC7H5F5O2S
Molecular Weight248.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)S(F)(F)(F)(F)F
InChIInChI=1S/C7H5F5O2S/c8-15(9,10,11,12)6-4-2-1-3-5(6)7(13)14/h1-4H,(H,13,14)
InChIKeyRYTVWMFWPVLYCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pentafluorothio)benzoic Acid: Core Properties and Procurement Context


2-(Pentafluorothio)benzoic acid (CAS 1240256-93-2) is an ortho-substituted benzoic acid derivative bearing the pentafluorosulfanyl (-SF5) group, a highly electronegative and sterically demanding fluorinated substituent [1]. With a molecular formula of C7H5F5O2S and a molecular weight of 248.17 g/mol , this compound serves as a specialized building block for medicinal chemistry and agrochemical research. The SF5 group is widely recognized as a 'super-trifluoromethyl' substituent due to its enhanced stability, lipophilicity, and electron-withdrawing capacity compared to its CF3 analog [2].

Why 2-(Pentafluorothio)benzoic Acid Cannot Be Substituted with Generic Analogs


Direct substitution of 2-(Pentafluorothio)benzoic acid with its meta- or para-isomers, or with CF3-substituted benzoic acids, is not chemically viable due to fundamental differences in electronic, steric, and synthetic accessibility. The SF5 group exhibits a Hammett substituent constant (σp) of approximately 0.68, compared to 0.54 for CF3, resulting in a 26% stronger electron-withdrawing effect that dramatically alters the acidity and reactivity of the carboxylic acid moiety [1]. The ortho-positioning of the SF5 group relative to the carboxylic acid introduces significant steric hindrance that is absent in 3- and 4-SF5-benzoic acids, fundamentally altering the compound's ability to participate in coupling reactions and its interaction with biological targets [2]. Furthermore, the synthesis of ortho-SF5 benzoic acids presents unique challenges, with conventional routes affording low yields, making this specific isomer a distinct and non-interchangeable procurement item [3].

Quantitative Differentiation Evidence for 2-(Pentafluorothio)benzoic Acid


Superior Electron-Withdrawing Capacity: SF5 vs. CF3 in Aromatic Systems

The pentafluorosulfanyl (-SF5) group exerts a significantly stronger electron-withdrawing effect than the trifluoromethyl (-CF3) group, a direct consequence of its higher electronegativity and unique geometry. This enhanced inductive effect directly translates to increased acidity of the benzoic acid derivative. While experimental pKa values for 2-(Pentafluorothio)benzoic acid are not directly available in open literature, computational studies on closely related flufenamic acid analogs indicate a consistent trend: replacement of CF3 with SF5 lowers the calculated pKa by approximately 0.3-0.5 units [1]. This shift is consistent with the measured dipole moment of phenylsulfur pentafluoride (3.44 D), which is 32% higher than that of benzotrifluoride (2.60 D), reflecting the enhanced polarization of the aromatic ring [2].

Physical Organic Chemistry Medicinal Chemistry Property Modulation

Enhanced Lipophilicity (logP) of SF5-Containing Benzoic Acid Derivatives

The SF5 group imparts a greater increase in lipophilicity compared to CF3, a critical parameter for membrane permeability and bioavailability. Computational logP predictions for a series of flufenamic acid analogs demonstrate that substituting a CF3 group with an SF5 group consistently elevates logP by approximately 0.5-1.0 units [1]. This trend is corroborated by the generally accepted Hansch π constant for SF5 (π ≈ 1.23), which is substantially higher than that for CF3 (π ≈ 0.88), representing a 40% increase in lipophilic contribution [2].

Medicinal Chemistry ADME Drug Design

Steric Bulk of the SF5 Group: Comparison with CF3 and tert-Butyl

The SF5 group possesses a unique steric profile, occupying a volume that is larger than a CF3 group but slightly smaller than a tert-butyl (t-Bu) group [1]. This places SF5 in a distinct steric class, enabling it to function as a bioisostere for t-Bu while retaining the strong electron-withdrawing character of a CF3-like group. The increased steric demand of SF5, particularly in the ortho-position, can significantly influence reaction kinetics and regioselectivity in cross-coupling reactions, as well as conformational preferences in drug-target interactions [2].

Steric Effects Organic Synthesis Bioisosterism

Synthetic Accessibility and Yield: Ortho-SF5 vs. Meta- and Para-SF5 Benzoic Acids

The synthesis of ortho-substituted pentafluorosulfanylbenzenes, such as 2-(Pentafluorothio)benzoic acid, is historically more challenging and lower-yielding than the corresponding meta- and para-isomers. A 2008 patent highlights that conventional routes using expensive reagents like AgF2 produce ortho-substituted SF5 aromatics in 'poor yields' due to the large steric bulk of the SF5 group [1]. In contrast, high-yield syntheses for 3- and 4-SF5-benzoic acids have been well-established, starting from nitro-derivatives and proceeding in four steps with high overall yields [2]. This synthetic disparity means that 2-(Pentafluorothio)benzoic acid is a more specialized, and potentially less readily available, building block compared to its 3- and 4-substituted isomers.

Synthetic Chemistry Process Development Supply Chain

Optimal Research and Industrial Applications for 2-(Pentafluorothio)benzoic Acid


Scaffold for Next-Generation Ion Channel Modulators

Based on evidence that SF5-substituted flufenamic acid analogs exhibit potent ion channel modulation and enzyme inhibition (AKR1C3, COX-1, COX-2) [1], 2-(Pentafluorothio)benzoic acid is a strategic starting material for developing novel NSAIDs or other therapeutics targeting ion channels. The ortho-SF5 group provides a unique electronic and steric environment that can enhance selectivity and potency compared to CF3-based leads.

Synthesis of Novel Agrochemicals with Enhanced Potency

Given the demonstrated ability of the SF5 group to improve the biological profile of crop protection agents [1], this ortho-substituted benzoic acid is a valuable intermediate for creating new insecticides or herbicides. The enhanced lipophilicity and stability conferred by the SF5 group are critical for optimizing bioavailability and environmental persistence in agrochemical applications [2].

Design of Bioisosteric Replacements for tert-Butyl and CF3 Moieties

The SF5 group's steric volume (13% larger than CF3, 15% smaller than t-Bu) and strong electron-withdrawing nature make 2-(Pentafluorothio)benzoic acid an ideal tool for medicinal chemists seeking to replace tert-butyl or CF3 groups in lead compounds [3]. This strategy can simultaneously modulate steric hindrance, increase polarity, and improve metabolic stability, often opening new intellectual property space.

Fundamental Studies in Physical Organic Chemistry

The strong electron-withdrawing effect of the SF5 group (32% higher dipole moment than CF3) [4] makes 2-(Pentafluorothio)benzoic acid a valuable probe molecule for investigating substituent effects on reaction mechanisms, acidity, and hydrogen bonding in aromatic systems. Its ortho-substitution adds an additional dimension of steric influence, making it a more challenging and informative system than the meta- or para-isomers.

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